molecular formula C8H13N3O B13208966 3-Amino-1-(2-methylpyrimidin-4-YL)propan-1-OL

3-Amino-1-(2-methylpyrimidin-4-YL)propan-1-OL

Cat. No.: B13208966
M. Wt: 167.21 g/mol
InChI Key: ROCDYBYEQBOZRY-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methylpyrimidin-4-yl)propan-1-ol is an organic compound with the molecular formula C8H13N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methylpyrimidin-4-yl)propan-1-ol typically involves the reaction of 2-methylpyrimidine-4-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methylpyrimidin-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO with oxalyl chloride

    Reduction: LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2-methylpyrimidin-4-yl)propan-1-ol is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiplasmodial and antitrypanosomal activities.

    Industry: Used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylpyrimidin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This mechanism is particularly relevant in its antiplasmodial and antitrypanosomal activities, where it disrupts the metabolic pathways of the pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-methylpyrimidin-4-yl)propan-1-ol is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in research for developing new therapeutic agents and studying enzyme interactions .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-amino-1-(2-methylpyrimidin-4-yl)propan-1-ol

InChI

InChI=1S/C8H13N3O/c1-6-10-5-3-7(11-6)8(12)2-4-9/h3,5,8,12H,2,4,9H2,1H3

InChI Key

ROCDYBYEQBOZRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C(CCN)O

Origin of Product

United States

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